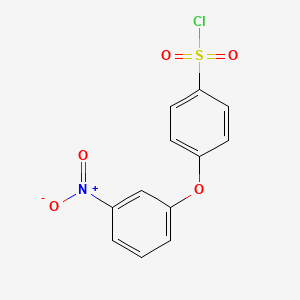

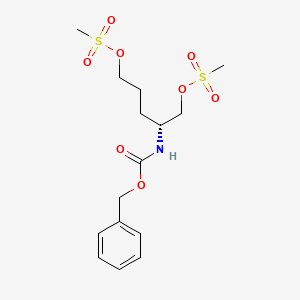

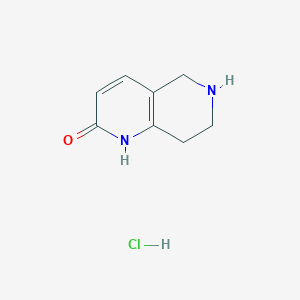

![molecular formula C11H7F3N2O2 B1399945 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1495970-13-2](/img/structure/B1399945.png)

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Overview

Description

“4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a benzoic acid carrying a 4-trifluoromethyl substituent .

Synthesis Analysis

This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis

The molecular formula of this compound is C11H7F3N2O2 . The InChI code is 1S/C11H7F3N2O2/c12-11(13,14)8-5-15-16(6-8)9-3-1-7(2-4-9)10(17)18/h1-6H,(H,17,18) and the InChI key is XJBZERBUMSQUJS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 232 - 234°C . Its molecular weight is 256.18 . The compound is non-soluble in water, which may limit its use in certain applications .Scientific Research Applications

Synthesis of Salicylanilide Derivatives

This compound is utilized in the synthesis of salicylanilide derivatives , which are important due to their potential pharmacological activities. The process involves a coupling reaction using N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . Salicylanilides have been studied for their antibacterial, antifungal, and anti-inflammatory properties, making this application significant in medicinal chemistry research.

Internal Standard for Ultra Trace Analysis

4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid: serves as an internal standard in the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS (Gas Chromatography/Mass Spectrometry) methods . This application is crucial for ensuring the accuracy and precision of analytical results in environmental and pharmaceutical research.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s structurally similar to triflusal, a platelet aggregation inhibitor . Triflusal targets COX-1 and inhibits the activation of nuclear factor k-B .

Mode of Action

Triflusal, a structurally similar compound, inhibits cox-1, thereby inhibiting thromboxane a2 and preventing platelet aggregation . It also inhibits the activation of nuclear factor k-B, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .

Biochemical Pathways

Triflusal, a structurally similar compound, affects the cyclooxygenase pathway and the nuclear factor k-b pathway .

Result of Action

Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been assayed in vitro as potential antimycotic agents against eight fungal strains .

properties

IUPAC Name |

4-[4-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-15-16(6-8)9-3-1-7(2-4-9)10(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBZERBUMSQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

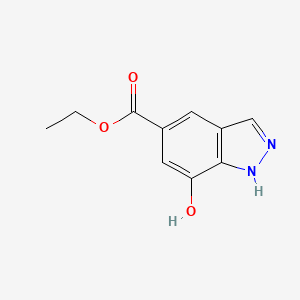

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)

![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)